molecular formula C15H18N4O3 B2997185 N-(butan-2-yl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923113-76-2

N-(butan-2-yl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2997185
CAS No.: 923113-76-2
M. Wt: 302.334
InChI Key: VCDOHJVXKGBZLI-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves the reaction of phthalazinone derivatives with appropriate amines and alkylating agents. The reaction conditions may include:

    Solvents: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to increase the reaction rate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Amide Derivatives: Compounds with similar amide functional groups.

Uniqueness

N-(butan-2-yl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N'-butan-2-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-9(2)17-15(22)14(21)16-8-12-10-6-4-5-7-11(10)13(20)19-18-12/h4-7,9H,3,8H2,1-2H3,(H,16,21)(H,17,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOHJVXKGBZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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